molecular formula C12H20O4 B13015107 Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Cat. No.: B13015107
M. Wt: 228.28 g/mol
InChI Key: CROJUCKTEKSBAQ-UHFFFAOYSA-N
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Description

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a cyclopentane derivative with two ester functional groups and an isopropyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-isopropylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The isopropyl group may also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate
  • Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3

InChI Key

CROJUCKTEKSBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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